molecular formula C14H21ClN2O3S B486585 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-ethylpiperazine CAS No. 825608-56-8

1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-ethylpiperazine

Cat. No.: B486585
CAS No.: 825608-56-8
M. Wt: 332.8g/mol
InChI Key: LQZBRESVPLSGIS-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-ethylpiperazine is a chemical compound with a molecular formula of C13H19ClN2O3S It is known for its unique structural features, which include a piperazine ring substituted with a 4-chloro-3-ethoxyphenylsulfonyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-ethylpiperazine typically involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-ethylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]piperidine
  • 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-methylpiperazine

Uniqueness

1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-ethylpiperazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)sulfonyl-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S/c1-3-16-7-9-17(10-8-16)21(18,19)12-5-6-13(15)14(11-12)20-4-2/h5-6,11H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZBRESVPLSGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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